Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzotriazole moiety, which imparts unique physicochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate typically involves the reaction of 1H-1,2,3-benzotriazole with methyl 2-bromobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.
Scientific Research Applications
Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound’s ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Benzotriazole
- Methyl 1H-benzotriazole-1-carboxylate
- 5-Methyl-1,2,3-benzotriazole
Uniqueness
Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate is unique due to the presence of both the benzotriazole and benzoate moieties in its structure. This combination imparts distinct physicochemical properties and enhances its versatility in various applications compared to other benzotriazole derivatives.
Properties
IUPAC Name |
methyl 2-(benzotriazole-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-21-15(20)11-7-3-2-6-10(11)14(19)18-13-9-5-4-8-12(13)16-17-18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRODUVZYVOTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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